REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[N:6][C:5](Cl)=[CH:4][N:3]=1.[OH-].[NH4+:10].O.[NH2:12]N>O>[Cl:1][C:2]1[CH:7]=[N:6][C:5]([NH:10][NH2:12])=[CH:4][N:3]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(N=C1)Cl
|
Name
|
|
Quantity
|
5.05 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.57 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for about 17 h
|
Duration
|
17 h
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath for about 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with ice cold water (3×25 mL)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at about 70° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(N=C1)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 82.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |